molecular formula C13H23N3O3S B12729551 3-Pyridinesulfonamide, N-(2-(diethylamino)ethyl)-4-ethoxy- CAS No. 138761-21-4

3-Pyridinesulfonamide, N-(2-(diethylamino)ethyl)-4-ethoxy-

Cat. No.: B12729551
CAS No.: 138761-21-4
M. Wt: 301.41 g/mol
InChI Key: ITXNMLQSADZCHV-UHFFFAOYSA-N
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Description

3-Pyridinesulfonamide, N-(2-(diethylamino)ethyl)-4-ethoxy- is a chemical compound that belongs to the class of pyridinesulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly due to their potential biological activities. The structure of this compound includes a pyridine ring substituted with a sulfonamide group, an ethoxy group, and a diethylaminoethyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinesulfonamide, N-(2-(diethylamino)ethyl)-4-ethoxy- typically involves the reaction of 3-pyridinesulfonyl chloride with N-(2-(diethylamino)ethyl)-4-ethoxyaniline under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Pyridinesulfonamide, N-(2-(diethylamino)ethyl)-4-ethoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Pyridinesulfonamide, N-(2-(diethylamino)ethyl)-4-ethoxy- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antiviral, and antibacterial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Pyridinesulfonamide, N-(2-(diethylamino)ethyl)-4-ethoxy- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor modulation, it can act as an agonist or antagonist, influencing signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(Diethylamino)ethyl)-4-ethoxybenzenesulfonamide
  • N-(2-(Diethylamino)ethyl)-4-methoxybenzenesulfonamide
  • N-(2-(Diethylamino)ethyl)-4-chlorobenzenesulfonamide

Uniqueness

3-Pyridinesulfonamide, N-(2-(diethylamino)ethyl)-4-ethoxy- is unique due to the presence of the pyridine ring, which imparts distinct electronic properties and reactivity compared to its benzene analogs. This uniqueness can lead to different biological activities and chemical behaviors, making it a valuable compound for various applications .

Properties

CAS No.

138761-21-4

Molecular Formula

C13H23N3O3S

Molecular Weight

301.41 g/mol

IUPAC Name

N-[2-(diethylamino)ethyl]-4-ethoxypyridine-3-sulfonamide

InChI

InChI=1S/C13H23N3O3S/c1-4-16(5-2)10-9-15-20(17,18)13-11-14-8-7-12(13)19-6-3/h7-8,11,15H,4-6,9-10H2,1-3H3

InChI Key

ITXNMLQSADZCHV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNS(=O)(=O)C1=C(C=CN=C1)OCC

Origin of Product

United States

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